Side-Chain Availability for Global Phosphorylation: Fmoc-Thr-OH vs. Fmoc-Thr(tBu)-OH
Fmoc-Thr-OH enables quantitative on-resin conversion of threonine residues to phosphothreonine via global phosphitylation, a capability that is completely absent in the side-chain protected analog Fmoc-Thr(tBu)-OH. In the synthesis of the mixed phosphopeptide Ala-Thr(P)-Tyr(P)-Ser-Ala, the pentapeptide-resin was assembled using side-chain free Fmoc-Thr-OH and Fmoc-Tyr-OH. Subsequent global bis-phosphorylation with di-t-butyl N,N-diethylphosphoramidite/1H-tetrazole followed by m-CPBA oxidation achieved simultaneous phosphorylation of both Thr and Tyr residues, yielding the target phosphopeptide in high yield and purity after 5% anisole/TFA cleavage [1]. The tert-butyl protected analog Fmoc-Thr(tBu)-OH cannot undergo this transformation on-resin because the tBu group blocks nucleophilic attack by the phosphitylating reagent, and tBu cleavage requires strongly acidic conditions (e.g., 95% TFA) that are incompatible with retention of the sensitive phosphite-triester intermediate. This represents a categorical functional difference with direct implications for synthetic route selection.
| Evidence Dimension | On-resin global phosphorylation capability |
|---|---|
| Target Compound Data | Full conversion to Thr(P) achieved via phosphite-triester methodology; peptide obtained in high yield and purity |
| Comparator Or Baseline | Fmoc-Thr(tBu)-OH: phosphorylation impossible on-resin; tBu removal requires acidic conditions incompatible with phosphite-triester retention |
| Quantified Difference | Absolute functional difference (capable vs. incapable); product yield and purity reported as 'high' in peer-reviewed synthesis |
| Conditions | Fmoc SPPS using PyBOP coupling; resin-bound peptide assembly with side-chain free Fmoc-Thr-OH and Fmoc-Tyr-OH; phosphorylation with di-t-butyl N,N-diethylphosphoramidite/1H-tetrazole; m-CPBA oxidation; 5% anisole/TFA cleavage |
Why This Matters
For projects requiring phosphothreonine-containing peptides (e.g., kinase substrate studies, signal transduction research), procurement of Fmoc-Thr-OH is non-negotiable; substitution with Fmoc-Thr(tBu)-OH will result in complete synthetic failure for the intended phosphorylation step.
- [1] Perich, J. W. (1992). Efficient solid phase synthesis of mixed Thr(P)-, Ser(P)- and Tyr(P)-containing phosphopeptides by 'global' 'phosphite-triester' phosphorylation. International Journal of Peptide and Protein Research, 40(2), 134–140. PMID: 1280250. View Source
